3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline features a tricyclic pyrazolo[4,3-c]quinoline core with three distinct substituents:
- Position 3: 4-Ethylphenyl group (lipophilic substituent).
- Position 8: Fluoro atom (electron-withdrawing group, EWG).
Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their anti-inflammatory, anticancer, and central nervous system (CNS) activities . The nitro and fluoro substituents in this compound suggest a focus on modulating electronic properties and metabolic stability, while the ethylphenyl group may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c1-2-15-6-8-16(9-7-15)23-21-14-26-22-11-10-17(25)12-20(22)24(21)28(27-23)18-4-3-5-19(13-18)29(30)31/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHAYQFHTXURHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, alongside relevant structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.34 g/mol. The presence of the ethyl and nitro groups, as well as the fluorine atom, contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2 |
| Molecular Weight | 325.34 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=NN(C(=C2C=CC=CC2=N1)C=C(C=C(C=C2)N(=O)=O)F)C(=O)N2 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. The compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells was evaluated. In these studies:
- Inhibition of iNOS and COX-2 : The compound demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory responses. This inhibition correlates with reduced NO production, suggesting a mechanism for its anti-inflammatory effects .
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that specific structural features enhance anti-inflammatory activity. For instance, the presence of electron-donating groups at the para position on the phenyl ring improved potency while minimizing cytotoxicity .
Anticancer Activity
The pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives with specific substitutions exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Mechanism of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest, mediated through pathways involving p53 activation and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Research into the antimicrobial properties of pyrazolo[4,3-c]quinolines indicates potential effectiveness against various pathogens:
- Broad Spectrum Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
- Anti-inflammatory Study : A study published in Nature evaluated several pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production. Among them, the compound exhibited an IC50 value significantly lower than that of traditional anti-inflammatory drugs like indomethacin.
- Anticancer Research : A recent investigation into a series of pyrazolo[4,3-c]quinolines showed that those with a nitro group at position 3 on the phenyl ring had enhanced anticancer activity against MCF-7 breast cancer cells, indicating that functionalization can significantly affect biological outcomes.
Comparison with Similar Compounds
Key Differences :
- Amino vs. Nitro Groups: Compounds 2i and 2m feature amino groups, which enhance hydrogen bonding with biological targets (e.g., iNOS active site) . The nitro group in the target compound may reduce direct target binding but improve metabolic stability due to its electron-withdrawing nature .
- Fluorine Substituent : The 8-fluoro group in the target compound mirrors ELND007, a γ-secretase inhibitor, where fluorine enhances bioavailability and CNS penetration .
2.2. Structural Modifications and Pharmacokinetic Profiles
- ELND006/ELND007 : These γ-secretase inhibitors feature trifluoromethylsulfonyl and cyclopropyl groups. The 8-fluoro substituent in ELND007 aligns with the target compound, suggesting shared advantages in metabolic stability and blood-brain barrier penetration .
- 1,3-Diphenyl Derivatives : Lacking EWGs like nitro or fluoro, these compounds show reduced inhibitory potency in inflammatory models but simpler synthetic routes .
2.4. Electrochemical and Physicochemical Properties
- Ethylphenyl vs. Methoxybenzyl : The 4-ethylphenyl group in the target compound offers higher lipophilicity (LogP ≈ 4.6 predicted) compared to 3-(4-methoxybenzyl) derivatives (LogP ≈ 3.8), favoring membrane permeability .
Q & A
Q. What synthetic methodologies are reported for 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves condensation reactions and functional group modifications. For example, starting from 2,4-dichloroquinoline-3-carbonitrile, iodine-catalyzed reactions in THF at elevated temperatures (e.g., 338 K) facilitate key cyclization steps. Subsequent introduction of substituents like the 4-ethylphenyl and 3-nitrophenyl groups is achieved via nucleophilic aromatic substitution or Suzuki coupling . Solvent choices (e.g., DMF for reflux reactions) and purification methods (e.g., crystallization from ethanol) are critical for optimizing yield and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Single crystals grown via slow evaporation (e.g., in ethanol) are analyzed to determine bond lengths, dihedral angles, and intermolecular interactions (e.g., π–π stacking, C–H···π interactions). For instance, deviations from planarity in the quinoline moiety and dihedral angles between aromatic rings (e.g., 71.1° between phenyl groups) are quantified to validate the structure . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) further confirm crystallinity and stability .
Q. What analytical techniques are used to assess purity and chemical identity?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Spectroscopic methods include:
- NMR : To verify substituent positions (e.g., fluorine at C8, nitro group at C3-phenyl).
- Mass spectrometry : For molecular weight confirmation (e.g., M⁺ = 437.4 g/mol).
- Elemental analysis : To validate empirical formulas (e.g., C₂₄H₁₇FN₄O₂) .
Advanced Research Questions
Q. How do substituents (e.g., fluorine, nitro, ethyl) influence physicochemical properties and bioactivity?
- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Its electron-withdrawing effect alters π-electron density in the quinoline ring, affecting binding to biological targets .
- Nitro group : May act as a hydrogen-bond acceptor or participate in redox reactions, influencing cytotoxicity. However, it can also increase toxicity risks, requiring structure-activity relationship (SAR) optimization .
- Ethylphenyl group : Hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) are critical for potency. Molecular docking studies compare substituent effects on binding affinity .
Q. What experimental designs are recommended for evaluating anticancer activity in vitro?
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and dose-response curves .
- Mechanistic studies :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Cell cycle analysis : Propidium iodide staining to identify G1/S or G2/M arrest .
- Target engagement : Western blotting for kinase inhibition (e.g., EGFR, Aurora B) or DNA damage markers (γ-H2AX) .
Q. How can computational methods guide the optimization of pyrazoloquinoline derivatives?
- Molecular dynamics simulations : Predict binding modes with target proteins (e.g., tubulin, topoisomerases) and assess substituent effects on binding free energy .
- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity .
- ADMET prediction : Tools like SwissADME evaluate permeability, cytochrome P450 interactions, and toxicity risks early in design .
Q. What strategies address contradictions in biological activity data across studies?
- Standardized protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound solubility (e.g., DMSO concentration ≤0.1%) .
- Dose-range validation : Test multiple concentrations (e.g., 1 nM–100 μM) to avoid false negatives from suboptimal dosing.
- Orthogonal assays : Confirm apoptosis via both caspase-3 activation and TUNEL staining to rule out assay-specific artifacts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
